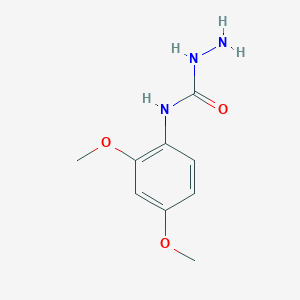

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

- Specific Scientific Field: Medicinal Chemistry

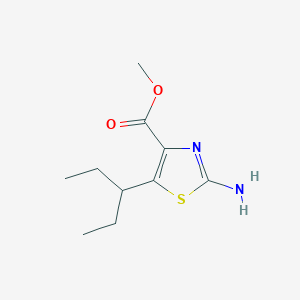

- Summary of the Application: N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives have been synthesized and evaluated for their antibacterial activities and inhibitory activity against E. coli RNAP .

- Methods of Application or Experimental Procedures: Eighteen novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives were synthesized based on the dithiolopyrrolone scaffold . Molecular docking studies were conducted to understand how these compounds interacted with the bacterial RNA polymerase .

- Results or Outcomes: Some of these compounds displayed potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The most promising compound, 7b, showed potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP with MIC values in the range of 0.125–2 μg/mL, and potent inhibitory activity against Escherichia coli RNAP with an IC50 value of 19.4 ± 1.3 μM .

Application in Photodynamic Therapy

- Specific Scientific Field: Photodynamic Therapy

- Summary of the Application: Novel BODIPY derivatives containing N,N-diphenylamine, 4-methoxyphenyl, 2,4-dimethoxyphenyl, triphenylamine, and 1-pyrene moieties were designed and synthesized for the first time by employing the palladium-catalyzed Suzuki–Miyaura coupling on pentaaryl boron dipyrromethene compounds . These compounds showed strong two-photon absorption properties at near-infrared wavelengths (800 nm and 900 nm), which is required for two-photon photodynamic therapy .

- Methods of Application or Experimental Procedures: The effect of various moieties and charge transfer on linear and nonlinear optical absorption was investigated . It was found that moieties with strong electron donor properties and long conjugation lengths increase charge transfer and enhance intersystem crossing in the investigated compounds .

- Results or Outcomes: Two-photon absorption cross-section values were found to be 83, 454, 331, 472, and 413 GM for B1, B2, B3, B4, and B5 compounds at 800 nm wavelength, respectively . The highest two-photon absorption cross-section value was obtained for the B4 compound containing a triphenylamine moiety due to its more efficient charge transfer characteristics . Strong two-photon absorption properties in the near-infrared region, efficient intersystem crossing, and heavy atom-free nature of the investigated compounds make them good candidates for two-photon photodynamic therapy applications .

Application in Photodynamic Therapy

- Specific Scientific Field: Photodynamic Therapy

- Summary of the Application: Novel BODIPY derivatives containing N,N-diphenylamine, 4-methoxyphenyl, 2,4-dimethoxyphenyl, triphenylamine, and 1-pyrene moieties were designed and synthesized for the first time by employing the palladium-catalyzed Suzuki–Miyaura coupling on pentaaryl boron dipyrromethene compounds . These compounds showed strong two-photon absorption properties at near-infrared wavelengths (800 nm and 900 nm), which is required for two-photon photodynamic therapy .

- Methods of Application or Experimental Procedures: The effect of various moieties and charge transfer on linear and nonlinear optical absorption was investigated . It was found that moieties with strong electron donor properties and long conjugation lengths increase charge transfer and enhance intersystem crossing in the investigated compounds .

- Results or Outcomes: Two-photon absorption cross-section values were found to be 83, 454, 331, 472, and 413 GM for B1, B2, B3, B4, and B5 compounds at 800 nm wavelength, respectively . The highest two-photon absorption cross-section value was obtained for the B4 compound containing a triphenylamine moiety due to its more efficient charge transfer characteristics . Strong two-photon absorption properties in the near infrared region, efficient intersystem crossing and heavy atom free nature of the investigated compounds make them good candidates for two photon photodynamic therapy applications .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-amino-3-(2,4-dimethoxyphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-14-6-3-4-7(8(5-6)15-2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTVWICCUHAJIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NN)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376963 |

Source

|

| Record name | N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide | |

CAS RN |

853097-58-2 |

Source

|

| Record name | N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1303001.png)

![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)

![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1303028.png)